![molecular formula C25H29N5O2 B2686927 N-[4-(二甲胺基)苯基]-1-(6-苯氧基嘧啶-4-基)哌啶-4-甲酰胺 CAS No. 1251672-91-9](/img/structure/B2686927.png)
N-[4-(二甲胺基)苯基]-1-(6-苯氧基嘧啶-4-基)哌啶-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(dimethylamino)benzyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide, also known as DAPH-12, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
科学研究应用
合成与抗菌评估
研究表明,与 N-[4-(二甲氨基)苄基]-1-(6-苯氧基嘧啶-4-基)哌啶-4-甲酰胺相关的化合物在抗菌应用中具有潜力。例如,具有抗菌特性的吡啶衍生物的合成展示了该化合物的框架对于开发针对微生物和真菌感染的制剂的适应性 (Othman, 2013)。
抗炎和镇痛特性
对其衍生物的进一步探索突出了其抗炎和镇痛潜力。一项合成以维斯那宁酮和凯利宁酮为衍生物的 novel 苯并二呋喃衍生物作为抗炎和镇痛剂的研究表明,基础化合物的修饰可以产生显著的抗炎和镇痛活性,为疼痛管理和炎症治疗中的治疗应用开辟了新途径 (Abu‐Hashem 等,2020)。
抗癌和细胞毒活性
该化合物的框架也作为抗癌研究的基础。通过涉及相关化合物的缩合合成的 2-氨基-4-芳基-3-氰基-7-(二甲氨基)-4H-色烯的细胞毒活性的研究表明,对各种人肿瘤细胞系具有显着的细胞毒活性。这表明该化合物的衍生物可以在开发新的抗癌疗法中发挥至关重要的作用 (Vosooghi 等,2010)。
神经退行性疾病的酶抑制
在神经退行性疾病领域,N-[4-(二甲氨基)苄基]-1-(6-苯氧基嘧啶-4-基)哌啶-4-甲酰胺的衍生物因其酶抑制特性而被探索,特别是对乙酰胆碱酯酶的抑制。此类抑制剂为治疗阿尔茨海默病等疾病提供了有希望的途径,通过提高脑内乙酰胆碱水平,从而改善认知功能 (Sugimoto 等,1990)。
作用机制
Target of Action
The primary target of the compound N-[4-(dimethylamino)benzyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is Protein Kinase B (PKB or Akt). PKB is an important component of intracellular signaling pathways regulating growth and survival .
Mode of Action
N-[4-(dimethylamino)benzyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide interacts with its target, PKB, in an ATP-competitive manner. This compound inhibits PKB activity, leading to modulation of downstream signaling .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway. This pathway is crucial for promoting cell proliferation and survival. By inhibiting PKB, N-[4-(dimethylamino)benzyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide disrupts this pathway, potentially leading to reduced cell proliferation and survival .
Pharmacokinetics
The pharmacokinetic properties of N-[4-(dimethylamino)benzyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide are characterized by good oral bioavailability. This is due to the compound’s potent inhibition of PKB and its favorable ADME properties .
Result of Action
As a result of its action, N-[4-(dimethylamino)benzyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses .
属性
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2/c1-29(2)21-10-8-19(9-11-21)17-26-25(31)20-12-14-30(15-13-20)23-16-24(28-18-27-23)32-22-6-4-3-5-7-22/h3-11,16,18,20H,12-15,17H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFXFQGSCFFECX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylamino)benzyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。